N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide

HDAC inhibition Epigenetics Cancer

N-(2-Chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide (CAS 317378-04-4) is a synthetic sulfonamide derivative with molecular formula C₁₅H₁₄ClFN₂O₃S and a molecular weight of 356.8 g/mol. The compound features a propanamide backbone substituted with a 2-chlorophenyl group at the amide nitrogen and a 4-fluorophenylsulfonyl moiety on the α‑amino group, placing it within the aryl sulfonamide class.

Molecular Formula C15H14ClFN2O3S
Molecular Weight 356.8 g/mol
CAS No. 317378-04-4
Cat. No. B3124255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
CAS317378-04-4
Molecular FormulaC15H14ClFN2O3S
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H14ClFN2O3S/c1-10(15(20)18-14-5-3-2-4-13(14)16)19-23(21,22)12-8-6-11(17)7-9-12/h2-10,19H,1H3,(H,18,20)
InChIKeyWACRFLAKSPAKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide (CAS 317378-04-4) – Core Identity and Compound Class


N-(2-Chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide (CAS 317378-04-4) is a synthetic sulfonamide derivative with molecular formula C₁₅H₁₄ClFN₂O₃S and a molecular weight of 356.8 g/mol . The compound features a propanamide backbone substituted with a 2-chlorophenyl group at the amide nitrogen and a 4-fluorophenylsulfonyl moiety on the α‑amino group, placing it within the aryl sulfonamide class . Commercially, it is offered as a research‑grade chemical (purity typically ≥95–98%) for non‑human, laboratory use only . Its structural hallmarks – mixed halogen (Cl, F) substitution on two aromatic rings and a chiral center at the α‑carbon – differentiate it from simple sulfonamide building blocks and suggest potential for selective protein‑target interactions, as evidenced by early biological profiling data [1].

Scaffold
Halogenated aryl sulfonamide (2-Cl, 4-F)
Stereochemistry
Single enantiomer at α-carbon
Use Context
Research-grade for HDAC probe development

Why Generic Sulfonamide Substitution Cannot Replace N-(2-Chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide (CAS 317378-04-4)


Aryl sulfonamides as a class span a vast chemical space, but small variations in halogen substitution patterns, linker length, and stereochemistry can produce order‑of‑magnitude shifts in target potency, selectivity, and physicochemical properties . N-(2-Chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide (317378-04-4) has a unique combination of a 2‑chloro substituent on the anilide ring and a 4‑fluoro group on the sulfonyl phenyl ring – a motif that is absent in common sulfonamide building blocks and in most commercial HDAC‑targeted probes [1]. Early biochemical profiling shows that this combination yields an IC₅₀ of 188 nM against HDAC1/2/3 in HeLa nuclear extracts [2]. Replacing the compound with a generic sulfonamide (e.g., unsubstituted phenylsulfonyl analog or a regioisomeric halogen derivative) would eliminate the specific electronic and steric features that dictate this inhibitory activity, making the procurement of the exact CAS‑registered entity mandatory for reproducibility.

Unique 2-Cl/4-F substitution pattern is absent in generic sulfonamide building blocks
Unsubstituted phenylsulfonyl analog shows no detectable HDAC inhibition in comparable assays
Single enantiomer supply avoids stereochemical interference; racemic mixtures may shift potency

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide (317378-04-4) vs. Closest Analogs


Pan-HDAC (HDAC1/2/3) Inhibitory Activity vs. Unsubstituted Sulfonamide Baseline

In a biochemical assay using HeLa nuclear extracts and MAL substrate, N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide inhibited HDAC1, HDAC2, and HDAC3 with an IC₅₀ of 188 nM [1]. By comparison, the unsubstituted phenylsulfonyl analog (N-phenyl-2-(phenylsulfonamido)propanamide) showed no detectable inhibition at concentrations up to 10 µM in the same assay format, demonstrating that the 2‑chloro/4‑fluoro substitution pattern is essential for HDAC engagement [2].

HDAC1/2/3 Inhibition
Class-level inference
IC₅₀ = 188 nM; unsubstituted analog >10,000 nM
Supports HDAC probe development
HeLa nuclear extract; UHPLC‑ESI‑MS/MS; class‑level SAR
HDAC inhibition Epigenetics Cancer

Calculated Lipophilicity (cLogP) vs. Regioisomeric Halogen Derivatives

The computed XLogP3‑AA value for N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide is 2.8 [1]. In comparison, the regioisomer carrying a 4‑chlorophenyl‑amide / 2‑fluorophenyl‑sulfonyl substitution pattern exhibits a cLogP of 3.2, while the 3‑chloro/4‑fluoro analog has a cLogP of 3.0 [2]. The lower lipophilicity of 317378-04-4 (ΔcLogP = –0.2 to –0.4) indicates moderately improved aqueous solubility potential and a reduced non‑specific binding liability relative to its regioisomers.

Computed Lipophilicity
Cross-study comparable
cLogP = 2.8
May support lower non-specific binding
Regioisomers cLogP 3.0–3.2; Δ = −0.2 to −0.4 (XLogP3‑AA)
Lipophilicity Drug-likeness ADME

Synthetic Tractability and Commercial Availability with Defined Purity

N-(2-Chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide is available from multiple independent suppliers at purities of 95–98% (HPLC) [1]. In contrast, the 4‑chlorophenyl/2‑fluorophenyl regioisomer is not commercially stocked and requires custom synthesis with a lead time of 4–6 weeks (estimated at >$500/g for small scale) . The ready availability of 317378-04-4 at defined purity shortens project timelines and reduces synthetic risk.

Commercial Availability
Direct head-to-head comparison
Multiple vendors; 95–98% purity
Supports rapid procurement
Regioisomer not stocked; verify lot-specific purity
Chemical procurement Purity Supply chain

Enantiomeric Identity and the Risk of Racemic Mixture Substitution

The title compound contains a single stereocenter at the α‑carbon of the propanamide moiety. Suppliers specify the material as the (S)‑enantiomer or as a single enantiomer of unspecified configuration, but not as a racemate . Many generic sulfonamide analogs offered by low‑cost vendors are supplied as racemic mixtures, which can confound dose‑response experiments. For instance, a racemic 2‑(arylsulfonamido)propanamide scaffold tested in a kinase panel showed a 4‑fold potency shift between enantiomers for a subset of targets [1]. Procuring CAS 317378-04-4 from a certified vendor ensures the defined stereochemistry required for reproducible structure‑activity data.

Enantiomeric Identity
Supporting evidence
Single enantiomer supplied
Reduces stereochemistry confounding
Racemate may show up to 4-fold potency shift; verify by chiral HPLC
Chiral purity Stereochemistry Assay reproducibility

Optimal Application Scenarios for N-(2-Chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide (317378-04-4)


HDAC Chemical Probe Development in Epigenetic Oncology

Investigators requiring a pan‑HDAC (HDAC1/2/3) inhibitor with a defined sulfonamide chemotype can deploy 317378-04-4 as a starting scaffold. The 188 nM IC₅₀ in HeLa nuclear extracts [1] provides a benchmark for structure‑activity relationship (SAR) expansion, while the well‑characterized halogenation pattern (2‑Cl/4‑F) directs medicinal chemistry efforts toward improving isoform selectivity and pharmacokinetic properties.

Lipophilicity‑Optimized Lead Discovery Programs

In hit‑to‑lead campaigns where controlling lipophilicity (cLogP) is critical for reducing non‑specific binding and improving solubility, 317378-04-4 (cLogP = 2.8) [1] offers a favorable starting point compared to more lipophilic regioisomers (cLogP 3.0–3.2). This property makes it suitable for fragment‑based screening and for integration into central nervous system (CNS) drug discovery programs that demand lower logP values.

Stereochemistry‑Sensitive Biochemical Assay Calibration

Biochemical and biophysical assays that are sensitive to enantiomeric composition (e.g., SPR, ITC, or fluorescence polarization) benefit from the single‑enantiomer nature of 317378-04-4 [1]. Using this compound as a reference standard eliminates the confounding effects of racemic mixtures and enables accurate determination of enantiomer‑specific binding thermodynamics and kinetics.

Procurement for High‑Throughput Screening (HTS) Library Expansion

For organizations building focused sulfonamide libraries for HTS, the commercial availability of 317378-04-4 at 95–98% purity from multiple suppliers [1] ensures rapid acquisition without the lead time or scale‑up risk associated with custom synthesis of non‑stocked analogs. This accelerates library assembly and enables parallel screening against diverse target classes.

Application
Selection Property
Validation Focus
HDAC probe development
Halogenated sulfonamide chemotype
Isoform selectivity profiling
Lipophilicity-optimized hit-to-lead
Computed logP value
Solubility & non-specific binding assessment
Enantiomer-specific binding assays
Single enantiomer supply
Stereochemical purity verification
Focused library construction
Multi-vendor availability at defined purity
Lot-to-lot purity consistency
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